REACTION_CXSMILES
|
C([O:3][C:4](=[O:20])[CH:5]([NH:9][C:10](=[O:19])[C:11]1[CH:16]=[CH:15][C:14]([O:17][CH3:18])=[CH:13][CH:12]=1)[CH2:6][CH:7]=[CH2:8])C.[OH-].[Na+]>C1COCC1.CCO>[CH3:18][O:17][C:14]1[CH:13]=[CH:12][C:11]([C:10]([NH:9][CH:5]([CH2:6][CH:7]=[CH2:8])[C:4]([OH:20])=[O:3])=[O:19])=[CH:16][CH:15]=1 |f:1.2,3.4|
|
Name
|
2-(4-methoxy-benzoylamino)-pent-4-enoic acid ethyl ester
|
Quantity
|
38.1 mmol
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(CC=C)NC(C1=CC=C(C=C1)OC)=O)=O
|
Name
|
|
Quantity
|
38 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
ice HCl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
THF EtOH
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1.CCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
It was then poured
|
Type
|
EXTRACTION
|
Details
|
extracted twice with AcOEt
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over natrium sulfate
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvents
|
Type
|
CUSTOM
|
Details
|
followed by crystallisation from AcOEt at −20°
|
Type
|
CUSTOM
|
Details
|
yielded 8.41 g of the title acid as white crystals of m.p. 121-124°
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
COC1=CC=C(C(=O)NC(C(=O)O)CC=C)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |